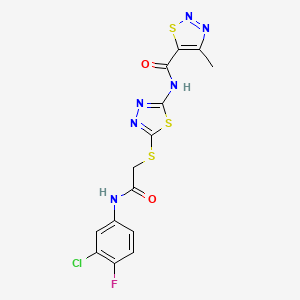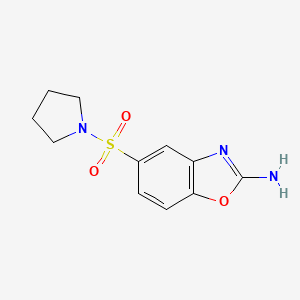
4-(1,1-Dimethylpropyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Dimethylpropyl)cyclohexanamine is an organic compound with the molecular formula C11H23N . It is also known by its IUPAC name, 4-tert-pentylcyclohexanamine . This compound is primarily used in chemical research and has various applications in organic synthesis.
准备方法
The synthesis of 4-(1,1-Dimethylpropyl)cyclohexanamine typically involves the reaction of cyclohexanone with 2,2-dimethyl-1-bromopropane . This reaction requires specific experimental conditions and catalysts to guide the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
4-(1,1-Dimethylpropyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(1,1-Dimethylpropyl)cyclohexanamine is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including photocatalysts and other catalysts.
Proteomics Research: The compound is used in biochemical studies related to proteomics.
Industrial Applications: It is utilized in the production of certain industrial chemicals and materials.
作用机制
The mechanism of action of 4-(1,1-Dimethylpropyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
4-(1,1-Dimethylpropyl)cyclohexanamine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a cyclohexane ring.
4-tert-Butylcyclohexanamine: A similar compound with a tert-butyl group instead of a tert-pentyl group.
属性
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJIGZPVOCBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)
![3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2543382.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)
![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)

